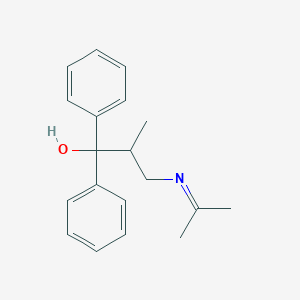
methyl (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoate is an organic compound known for its unique structural properties and reactivity It features a cyano group, a nitrophenyl group, and a propenoate moiety, making it a versatile intermediate in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting methyl cyanoacetate with 3-nitrobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, alcohols, and appropriate solvents.
Major Products Formed:
Reduction of the nitro group: 3-amino derivative.
Reduction of the cyano group: Corresponding amine.
Substitution of the ester group: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, further contributing to its reactivity and potential biological activity.
Comparación Con Compuestos Similares
- Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
Comparison: Methyl (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoate is unique due to the presence of both cyano and nitro groups, which confer distinct reactivity and potential applications. In contrast, similar compounds may lack one of these functional groups, resulting in different chemical and biological properties. For example, methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate contains a chloro group instead of a cyano group, leading to variations in reactivity and applications.
Propiedades
Fórmula molecular |
C11H8N2O4 |
|---|---|
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
methyl (E)-2-cyano-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H8N2O4/c1-17-11(14)9(7-12)5-8-3-2-4-10(6-8)13(15)16/h2-6H,1H3/b9-5+ |
Clave InChI |
FYSGZDRJAPWWTK-WEVVVXLNSA-N |
SMILES isomérico |
COC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C#N |
SMILES canónico |
COC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12013085.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12013093.png)

![N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013110.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12013116.png)

![(3Z)-1-benzyl-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12013129.png)

![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013136.png)
![2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B12013150.png)
![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013153.png)


